Home > Products > Screening Compounds P18715 > 4-Hydroxypropranolol glucuronide
4-Hydroxypropranolol glucuronide -

4-Hydroxypropranolol glucuronide

Catalog Number: EVT-14019354
CAS Number:
Molecular Formula: C22H29NO9
Molecular Weight: 451.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxypropranolol glucuronide is a significant metabolite of propranolol, a non-selective beta-adrenergic antagonist commonly used to treat hypertension, anxiety, and other cardiovascular conditions. This compound plays a crucial role in the pharmacokinetics of propranolol, influencing its efficacy and safety profile. The glucuronidation process, which involves the conjugation of glucuronic acid to the drug, enhances its solubility and facilitates its excretion from the body.

Source

4-Hydroxypropranolol glucuronide is primarily formed in the liver through the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A8 and UGT2B7. These enzymes catalyze the transfer of glucuronic acid from UDP-glucuronic acid to hydroxylated metabolites of propranolol, including 4-hydroxypropranolol. The compound can be isolated from biological samples such as urine or plasma after administration of propranolol.

Classification

The compound is classified as a beta-blocker metabolite and falls under the category of glucuronides. Its chemical classification includes:

  • Molecular Formula: C22H29NO9
  • Molecular Weight: 451.47 g/mol
  • CAS Number: 94731-13-2
Synthesis Analysis

Methods

The synthesis of 4-hydroxypropranolol glucuronide typically occurs via enzymatic reactions involving UGTs. In vitro studies often utilize human liver microsomes or recombinant UGT enzymes to investigate the glucuronidation pathways.

Technical Details

  1. Enzymatic Reaction: The reaction involves the conversion of 4-hydroxypropranolol into its glucuronide form through the addition of glucuronic acid.
  2. Reaction Conditions: Optimal conditions for these reactions include specific pH levels, temperature, and co-factors such as UDP-glucuronic acid.
  3. Characterization Techniques: High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly employed to analyze and confirm the formation of 4-hydroxypropranolol glucuronide.
Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxypropranolol glucuronide features a complex arrangement that includes:

  • A propanolamine backbone
  • A hydroxyl group at the 4-position
  • A glucuronic acid moiety attached via an ether bond

Data

  • SMILES Notation: CC(C)NCC(O)COc1ccc(O[C@@H]2O[C@@H]([C@@H](O)[C@H](O)[C@H]2O)C(=O)O)c3ccccc13
  • InChI: InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)/t12?,17-,18-,19+,20-,22+/m0/s1 .
Chemical Reactions Analysis

Reactions

4-Hydroxypropranolol glucuronide undergoes several chemical reactions primarily related to its metabolic pathway:

  1. Glucuronidation: The primary reaction where glucuronic acid is added to 4-hydroxypropranolol.
  2. Deconjugation: In certain conditions, it can revert back to its aglycone form through hydrolysis.

Technical Details

The characterization of these reactions often involves:

  • Monitoring mass changes using mass spectrometry.
  • Analyzing product ion spectra to determine fragmentation patterns.
Mechanism of Action

Process

The mechanism by which 4-hydroxypropranolol glucuronide exerts its effects is largely tied to its role as a metabolite in the pharmacokinetics of propranolol:

  1. Metabolic Conversion: Propranolol is metabolized into various hydroxylated forms, including 4-hydroxypropranolol.
  2. Glucuronidation: This metabolite is then conjugated with glucuronic acid by UGT enzymes.
  3. Excretion: The resulting glucuronide enhances water solubility, facilitating renal excretion.

Data

Physical and Chemical Properties Analysis

Physical Properties

  1. Appearance: Typically exists as a white to off-white solid.
  2. Solubility: Soluble in water due to its polar nature after glucuronidation.

Chemical Properties

  1. Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  2. Reactivity: Reacts with nucleophiles due to the presence of hydroxyl groups.

Relevant data includes:

  • Melting Point: Not extensively documented but expected to vary based on purity.
Applications

Scientific Uses

4-Hydroxypropranolol glucuronide serves several important functions in scientific research:

  1. Pharmacokinetic Studies: Used to evaluate drug metabolism and clearance rates in clinical settings.
  2. Biomarker Identification: Acts as a potential biomarker for monitoring propranolol therapy adherence and efficacy.
  3. Toxicological Assessments: Helps assess potential drug-drug interactions and side effects related to propranolol metabolism.
Introduction to 4-Hydroxypropranolol Glucuronide in Drug Metabolism

Role in Propranolol’s Metabolic Pathway

4-Hydroxypropranolol glucuronide (4-OHPG) represents a critical phase II metabolite in the biotransformation of propranolol, a non-selective beta-adrenergic antagonist. Propranolol undergoes extensive hepatic metabolism via three primary pathways: naphthalene ring hydroxylation (primarily at the 4-position), N-desisopropylation, and glucuronidation of either the parent compound or its oxidative metabolites [2] [4]. The formation of 4-OHPG occurs subsequent to cytochrome P450 (CYP)-mediated oxidation, where CYP2D6 catalyzes the conversion of propranolol to 4-hydroxypropranolol (4-OHP), which is then glucuronidated by specific uridine 5'-diphospho-glucuronosyltransferases (UGTs) [7].

Reaction phenotyping studies utilizing recombinantly expressed human UGTs have identified four principal UGT isoforms responsible for 4-OHP glucuronidation: UGT1A7, UGT1A8, UGT1A9, and UGT2A1 [2] [4]. These enzymes exhibit significant regioselectivity, predominantly forming the aromatic O-glucuronide rather than the aliphatic O-glucuronide under physiological conditions [4]. Intriguingly, UGT1A9 and UGT2A1 demonstrate catalytic preferences toward the (S)-enantiomer* of 4-OHP, contributing to stereoselective disposition observed in vivo [2].

Recent research utilizing fission yeast co-expression models reveals functional interplay between CYP2D6 and these UGTs. Co-expression of UGT1A7, UGT1A8, or UGT1A9 enhances CYP2D6-mediated 4-hydroxylation of propranolol by 2.1- to 3.3-fold, whereas co-expression of CYP2D6 completely suppresses UGT activity [7]. This mutual modulation suggests complex enzyme-enzyme interactions influencing overall metabolic flux.

Table 1: UGT Isoforms Involved in 4-Hydroxypropranolol Glucuronidation

UGT IsoformRelative ActivityStereoselectivityCellular Localization
UGT1A7++++(S)-preferenceExtrahepatic
UGT1A8++++Not reportedExtrahepatic
UGT1A9++++(S)-preferenceHepatic/Extrahepatic
UGT2A1+++(S)-preferenceHepatic (nasal)

Activity scale: ++++ = highest activity (>2500 peak area); +++ = high activity (500-2500 peak area) [2]

Table 2: Interaction Profile Between CYP2D6 and UGTs in Propranolol Metabolism

Co-Expressed UGTEffect on CYP2D6 ActivityEffect on UGT Activity
UGT1A73.3-fold increaseComplete suppression
UGT1A82.1-fold increaseComplete suppression
UGT1A92.8-fold increaseComplete suppression
UGT2A1No significant changeComplete suppression

Based on fission yeast co-expression models [7]

Pharmacological Relevance of Glucuronidation in Beta-Blocker Activity

The glucuronidation of 4-hydroxypropranolol holds significant pharmacological implications due to the inherent beta-blocking activity retained by the aglycone metabolite. Unlike many phase II metabolites, 4-OHP is equipotent to propranolol in beta-receptor antagonism [2] [3]. Consequently, the conjugation-deconjugation equilibrium directly influences therapeutic activity through several mechanisms:

  • Plasma Concentration Modulation: Following oral propranolol administration, plasma concentrations of 4-OHPG exceed those of 4-OHP by 3.5- to 5-fold within 3.5 hours, establishing a significant circulatory reservoir [3]. Hydrolysis of this glucuronide (potentially via beta-glucuronidases in tissues) can release pharmacologically active 4-OHP, thereby extending beta-blockade beyond what would be predicted from the parent drug’s pharmacokinetics alone [3] [4].

  • Dose-Dependent Shifts: During long-term propranolol therapy (40-960 mg daily), the plasma 4-OHP/propranolol ratio decreases from 1.07 ± 0.13 at 40 mg to 0.09 ± 0.01 at 640 mg daily [3]. This nonlinear pharmacokinetics reflects saturation of naphthalene ring oxidation. Glucuronidation becomes increasingly dominant at higher doses, evidenced by exponential rises in plasma 4-OHPG concentrations and significant cumulation [3]. Consequently, 4-OHPG formation serves as a detoxification pathway at therapeutic concentrations, but its reservoir potential may contribute to pharmacological activity at lower doses where 4-OHP formation is more efficient.

  • Stereochemical Influences: As UGT1A9 and UGT2A1 preferentially glucuronidate (S)-4-OHP—the enantiomer with greater beta-blocking potency—this stereoselective conjugation may inadvertently reduce active metabolite concentrations more rapidly than the less active (R)-enantiomer [2]. However, the in vivo pharmacological impact of this selectivity requires further investigation.

Historical Evolution of Research on Hydroxypropranolol Metabolites

The identification and characterization of 4-hydroxypropranolol glucuronide illustrate the progressive refinement of analytical techniques in drug metabolism research:

  • Early Clinical Observations (1980s): Initial investigations relied on liquid-chromatographic methods coupled with gas chromatography-mass spectrometry (GC-MS) for structural confirmation. A seminal 1980 study by Walle et al. first quantified 4-OHP and 4-OHPG in human plasma after propranolol dosing, revealing their parallel elimination kinetics (t½ ≈ 3.0-4.2 hr) and establishing glucuronidation as a major elimination route accounting for ~9% of the administered dose in urine [3]. Rat microsome studies during this era demonstrated differential regulation: phenobarbital pretreatment induced propranolol glucuronidation 4-fold but minimally affected 4-OHPG formation, suggesting distinct UGT isoforms for parent drug versus metabolite conjugation [6].

  • Regioselectivity Debates: Throughout the 1980s-1990s, conflicting reports emerged regarding the conjugation site. Early GC-MS/MS analyses of derivatized in vivo samples concluded exclusive aromatic O-glucuronidation [4]. However, Salomonsson et al. later identified both aromatic- and aliphatic-linked 4-OHPGs in in vitro systems using 1,2-dimethylimidazole-4-sulfonyl chloride (DMISC) derivatization and multi-stage MS [4]. This controversy was resolved through innovative experimental designs using methoxypropranolol analogs to block aromatic hydroxyl groups; when incubated with human UGTs, these analogs yielded aliphatic glucuronides, proving enzymatic capability for both pathways. However, urinary analyses consistently detected only aromatic-linked glucuronides, confirming physiological relevance lies with aromatic conjugation [4].

  • Modern Metabolomics Era (Post-2000): Contemporary research employs high-resolution LC-MS/MS and recombinant enzyme technology for precise reaction phenotyping. The development of "enzyme bags"—permeabilized fission yeast cells expressing human UGTs—enabled systematic screening of all 19 UGT1 and UGT2 family members [2] [4]. This approach definitively identified UGT1A7-1A9 and UGT2A1 as key 4-OHP glucuronidating enzymes. Furthermore, QTOF mass spectrometers now provide accurate mass measurements (loss of glucuronic acid = 176.0324 Da) and diagnostic MS/MS spectra for unambiguous identification of 4-OHPG diastereomers in complex biological matrices like urine [4]. Recent efforts focus on crystallographic characterization of UGT-4-OHP complexes to rationalize stereoselectivity computationally [2].

Table 3: Evolution of Analytical Methods for 4-OHPG Characterization

EraKey TechniquesMajor FindingsLimitations
1980sLC-UV; GC-MS; Derivatization with diazomethaneQuantified plasma/urine levels; Established elimination half-lifeLow sensitivity; Inability to resolve conjugates
1990s-2000sGC-MS/MS; DMISC derivatization; Early LC-MSDetected both aliphatic and aromatic glucuronides in vitro; Confirmed regioselectivityComplex sample prep; Limited throughput
2010s-PresentRecombinant UGTs; HR-LC-MS/MS (QTOF); Molecular dockingIdentified specific UGT isoforms; Characterized stereoselectivity; Elucidated enzyme interactionsComputational predictions require validation

Abbreviations: DMISC=1,2-dimethylimidazole-4-sulfonyl chloride; HR-LC-MS/MS=High-Resolution Liquid Chromatography-Tandem Mass Spectrometry; QTOF=Quadrupole Time-of-Flight [3] [4] [6]

Properties

Product Name

4-Hydroxypropranolol glucuronide

IUPAC Name

3,4,5-trihydroxy-6-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-yl]oxyoxane-2-carboxylic acid

Molecular Formula

C22H29NO9

Molecular Weight

451.5 g/mol

InChI

InChI=1S/C22H29NO9/c1-11(2)23-9-12(24)10-30-15-7-8-16(14-6-4-3-5-13(14)15)31-22-19(27)17(25)18(26)20(32-22)21(28)29/h3-8,11-12,17-20,22-27H,9-10H2,1-2H3,(H,28,29)

InChI Key

GCESUDQAKCEBSY-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.